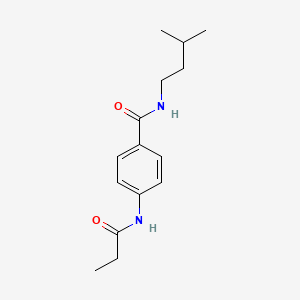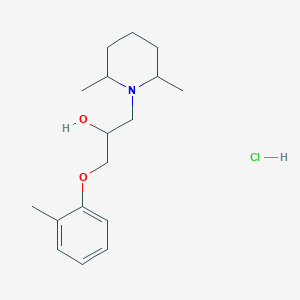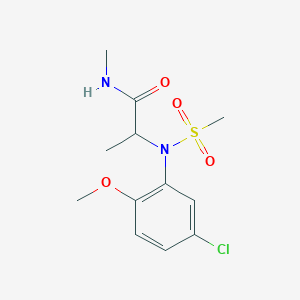![molecular formula C21H23NO4 B4394452 N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide](/img/structure/B4394452.png)
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide
Overview
Description
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a xanthene derivative with an appropriate acylating agent under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives with altered biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mode of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide include other xanthene derivatives, such as:
- Xanthone
- 9H-xanthene
- 1,8-dihydroxy-9H-xanthene
Uniqueness
What sets this compound apart is its specific structural features and functional groups, which confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
N-[4-(1,8-dioxo-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthen-9-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-12(23)22-14-10-8-13(9-11-14)19-20-15(24)4-2-6-17(20)26-18-7-3-5-16(25)21(18)19/h8-11,17,19-20H,2-7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGGLVGJQVCFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3C(CCCC3=O)OC4=C2C(=O)CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394376.png)

![2-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B4394389.png)

![methyl 5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4394406.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide](/img/structure/B4394409.png)
![1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4394416.png)
![3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4394421.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4394429.png)
![N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B4394434.png)
![17-Cyclopentyl-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4394439.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4394459.png)
![4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4394464.png)
